molecular formula C18H21NOS B3980626 N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide

N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B3980626
M. Wt: 299.4 g/mol
InChI Key: DFLDFTJPBSGWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C18H21NOS It is characterized by the presence of a phenylsulfanyl group attached to an acetamide moiety, along with a butan-2-yl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-(phenylsulfanyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phenylsulfanyl group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the acetamide group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. The butan-2-yl substituent may affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-Butylphenyl)-2-(phenylsulfanyl)acetamide
  • N-(4-Phenyl-2-butanyl)-2-(phenylsulfanyl)acetamide
  • N-(4-(tert-butylamino)phenyl)acetamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide is unique due to the specific combination of its substituents The presence of the butan-2-yl group on the phenyl ring, along with the phenylsulfanyl and acetamide moieties, imparts distinct chemical and physical properties to the compound

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-14(2)15-9-11-16(12-10-15)19-18(20)13-21-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLDFTJPBSGWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butan-2-yl)phenyl]-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.